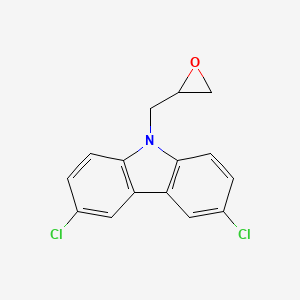

3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole is a derivative of the carbazole moiety, which is a heterocyclic aromatic organic compound. Carbazoles are known for their versatile applications in material science, medicinal chemistry, and supramolecular chemistry due to their unique structural and electronic properties. Although the specific compound is not directly mentioned in the provided papers, the general chemical behavior and synthesis of carbazole derivatives can be inferred from the related research.

Synthesis Analysis

The synthesis of carbazole derivatives often involves catalytic processes and the formation of intermediate compounds. For example, a high yielding and scalable procedure for the synthesis of 9H-carbazole-3,6-dicarbonitrile has been developed, which can be further hydrolyzed to yield 9H-carbazole-3,6-dicarboxylic acid . This indicates that the synthesis of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole could potentially involve similar catalytic and hydrolysis steps, with the introduction of chlorine and oxiran-2-ylmethyl groups at the appropriate stages.

Molecular Structure Analysis

The molecular structure of carbazole derivatives is characterized by the presence of a carbazole core, which can be functionalized with various substituents. The introduction of different groups can significantly alter the electronic and photophysical properties of the molecule. For instance, the synthesis of novel 3,6-di(substituted quinoxalin) carbazole fluorophores demonstrates the versatility of the carbazole core in accommodating various substituents, leading to changes in photophysical behavior .

Chemical Reactions Analysis

Carbazole derivatives can undergo a range of chemical reactions, depending on their substituents. The electrochemical and spectral characterizations of 9-phenylcarbazoles show that the oxidation potential and the stability of the oxidized forms can be influenced by the substituents at the 3,6-positions . This suggests that the chemical reactivity of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole would be affected by the presence of the dichloro and oxiran-2-ylmethyl groups, potentially leading to specific reactivity patterns such as susceptibility to nucleophilic attacks at the oxirane ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are closely related to their molecular structure. The introduction of electron-withdrawing or electron-donating groups can impact properties such as solubility, melting point, and absorption/emission wavelengths. For example, carbazole-oxadiazole derivatives exhibit specific optical properties that vary with the solvent used, indicating that the physical properties of 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole would also be influenced by its molecular structure and the nature of the substituents .

Propiedades

IUPAC Name |

3,6-dichloro-9-(oxiran-2-ylmethyl)carbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO/c16-9-1-3-14-12(5-9)13-6-10(17)2-4-15(13)18(14)7-11-8-19-11/h1-6,11H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKPSQDZHVQBOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70379558 |

Source

|

| Record name | 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole | |

CAS RN |

65679-71-2 |

Source

|

| Record name | 3,6-dichloro-9-(oxiran-2-ylmethyl)-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70379558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-butyric acid](/img/structure/B1305526.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)

![8-Acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305532.png)

![1-(5-Amino-2-methyl-[1,3,4]thiadiazol-3-yl)-ethanone](/img/structure/B1305538.png)

![[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B1305552.png)

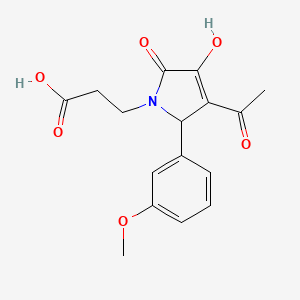

![3-[3-Acetyl-4-hydroxy-2-(4-isopropyl-phenyl)-5-oxo-2,5-dihydro-pyrrol-1-yl]-propionic acid](/img/structure/B1305554.png)

![4-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-2,6-dimethoxy-phenol](/img/structure/B1305555.png)

![2-[4-(Methylsulfanyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1305556.png)

![5-[N'-(2-Chloro-benzoyl)-hydrazino]-5-oxo-pentanoic acid](/img/structure/B1305561.png)